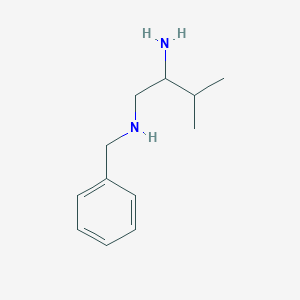

(2-Amino-3-methylbutyl)(benzyl)amine

Description

Contextualization of (2-Amino-3-methylbutyl)(benzyl)amine within the Landscape of Substituted Benzylamines and Branched Secondary Amines

This compound, with the CAS number 1248288-06-3, belongs to the family of substituted benzylamines and branched secondary amines. nih.govbldpharm.comsigmaaldrich.com The benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) is a common feature in many synthetic building blocks, while the branched "2-amino-3-methylbutyl" moiety, derived from the natural amino acid valine, introduces a key chiral center. This combination of a bulky, chiral alkyl group and a benzyl group on the same nitrogen atom suggests its potential for creating a specific and influential stereochemical environment in chemical reactions.

The structure of this compound is notable for its vicinal diamine functionality, where two amino groups are attached to adjacent carbon atoms. Chiral vicinal diamines are of significant interest to synthetic chemists as they are found in numerous chiral catalysts and pharmaceutical compounds. sigmaaldrich.com

Importance of Chiral Amine Scaffolds in Modern Synthetic Methodologies

Chiral amine scaffolds are fundamental to modern synthetic chemistry due to their ability to induce stereoselectivity in a wide range of chemical transformations. They are integral components of many chiral catalysts and ligands used in asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. nih.govchemrxiv.org The development of new chiral amines is a continuous process that attracts considerable attention from both academic and industrial researchers.

These scaffolds are particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can dramatically affect its biological activity. Often, only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful.

Overview of Research Trajectories for Novel Chiral Amine Building Blocks

Current research in the field of chiral amines is focused on several key areas. One major trajectory is the development of new, more efficient, and selective chiral ligands for metal-catalyzed reactions. nih.gov This includes the design of ligands that can be easily synthesized from readily available starting materials and that can be recycled and reused. Polymeric chiral diamine ligands, for instance, have been developed and shown to be efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.gov

Another significant area of research is the use of chiral amines as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. This approach is often seen as a "greener" alternative to metal catalysis. Chiral diamines, in particular, have been explored for their potential in biomimetic asymmetric catalysis. chemrxiv.orgresearchgate.net

Furthermore, there is a continuous effort to develop novel synthetic methods for the preparation of chiral amines with diverse structures and functionalities. This includes the use of biocatalysis, where enzymes are used to carry out stereoselective transformations. nih.gov

Scope and Objectives of Focused Research on this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research directions. The primary objective of investigating this compound would be to evaluate its efficacy as a chiral ligand in various asymmetric catalytic reactions. Its bidentate nature, with two nitrogen atoms capable of coordinating to a metal center, makes it a promising candidate for forming stable and stereochemically well-defined metal complexes.

A key research objective would be to synthesize and characterize metal complexes of this compound and then to test their catalytic activity and enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. The bulky and chiral isobutyl group derived from valine is expected to exert significant steric influence, which could lead to high levels of enantioselectivity.

Another research avenue would be to explore its use as a chiral resolving agent for the separation of racemic mixtures of acidic compounds. The basic amino groups can form diastereomeric salts with chiral acids, which can then be separated by crystallization.

The synthesis of this compound would likely be achieved through a reductive amination reaction between a suitable valine-derived precursor, such as 2-amino-3-methylbutanal or the corresponding amine, and benzaldehyde. This is a common and versatile method for the synthesis of secondary amines. organic-chemistry.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonym | N |

| CAS Number | 1248288-06-3 |

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol |

| Chirality | Chiral |

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-3-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPSPBDJFZDNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Methylbutyl Benzyl Amine and Its Stereoisomers

Strategies for Carbon-Nitrogen Bond Formation in Branched Secondary Amines

The construction of the C-N bond in complex secondary amines is a cornerstone of organic synthesis. rsc.org Various methods have been developed, ranging from reductive processes to substitution and multi-component reactions.

Reductive amination is a widely used and powerful method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine in the same pot. wikipedia.orgyoutube.com This one-pot nature makes it an efficient strategy. wikipedia.org

For the synthesis of (2-Amino-3-methylbutyl)(benzyl)amine, two primary pathways using chiral precursors are feasible:

Reaction of Benzaldehyde with a Chiral Amine: A chiral diamine precursor, such as (S)- or (R)-3-methylbutane-1,2-diamine (derived from the natural amino acid valine), can be reacted with benzaldehyde. The resulting imine is subsequently reduced.

Reaction of Benzylamine (B48309) with a Chiral Aldehyde: A chiral aldehyde, derived from valine, can be reacted with benzylamine, followed by reduction of the imine intermediate.

A variety of reducing agents can be employed for the reduction step. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable and clean method. wikipedia.orggoogle.com

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative. Imine reductase (IRED) enzymes can catalyze the asymmetric reduction of imines, providing access to enantioenriched chiral amines with high precision. nih.gov

| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reducing Agent | Product | Key Feature |

| Benzaldehyde | (S)-3-Methylbutane-1,2-diamine | NaBH₃CN or H₂/Pd | (S)-(2-Amino-3-methylbutyl)(benzyl)amine | Chirality introduced from the valine-derived diamine. |

| (S)-2-(Benzylamino)-3-methylbutanal | - | NaBH₄ | (S)-(2-Amino-3-methylbutyl)(benzyl)amine | Requires synthesis of a chiral aldehyde. |

The formation of secondary amines can be achieved through the nucleophilic substitution (SN2) reaction between a primary amine and an alkyl halide. libretexts.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of a chiral 1,2-diamine from valine with a benzyl (B1604629) halide, such as benzyl bromide.

A significant challenge with this method is controlling the extent of alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation that forms an undesired tertiary amine. libretexts.orgyoutube.com This can continue, ultimately producing a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This lack of selectivity often results in a mixture of products, which can be difficult to separate and leads to low yields of the desired secondary amine. google.com

To favor mono-alkylation, a large excess of the primary amine can be used, but this is often impractical if the amine is a valuable or complex starting material. libretexts.org

| Amine Component | Benzyl Halide | Potential Products | Issue |

| 3-Methylbutane-1,2-diamine | Benzyl Bromide | This compound (desired) | Over-alkylation |

| Dibenzyl(2-amino-3-methylbutyl)amine (tertiary) | |||

| (2-Amino-3-methylbutyl)dibenzyl(benzyl)ammonium bromide (quaternary) |

To overcome the selectivity issues inherent in traditional nucleophilic substitution, more refined amine alkylation methods have been developed. One successful strategy involves the use of specific bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), which can promote selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. google.comorganic-chemistry.org

Another advanced approach is the "hydrogen borrowing" catalytic method. In this process, a catalyst, typically an iridium or ruthenium complex, temporarily oxidizes an alcohol (e.g., benzyl alcohol) to an aldehyde. organic-chemistry.orgorganic-chemistry.org This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This method is highly atom-economical and avoids the use of stoichiometric reagents. organic-chemistry.org

A related strategy is the deaminative coupling of two primary amines, where a ruthenium catalyst can form a secondary amine directly. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov Several MCRs are known for synthesizing amines.

For instance, a visible-light-mediated three-component coupling of a primary amine, an aldehyde, and an alkyl iodide has been shown to be effective for the modular synthesis of α-branched secondary alkylamines. chemrxiv.org A hypothetical application to the target compound could involve the reaction of a primary amine, an aldehyde containing the branched alkyl group, and benzyl iodide.

The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, is another classic MCR that can be a precursor to amino acid derivatives and, by extension, diamines. nih.gov Similarly, isocyanide-based MCRs like the Ugi reaction can generate complex peptide-like structures that could be modified to yield the target amine. nih.gov

Asymmetric Synthesis of Enantioenriched this compound

When the goal is to produce a single, specific stereoisomer of a chiral molecule, asymmetric synthesis methods are required. These methods use a chiral influence to direct the formation of one enantiomer over the other.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org After serving its purpose, the auxiliary is removed, yielding the enantioenriched product. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. wikipedia.org

Several types of chiral auxiliaries are well-established, including:

Evans' Oxazolidinones: These auxiliaries can be attached to a carboxylic acid derivative. Subsequent reactions, such as alkylation or reduction, occur with high diastereoselectivity controlled by the chiral oxazolidinone structure. researchgate.netwikipedia.org

tert-Butanesulfinamide: Developed by Ellman, tert-butanesulfinamide reacts with aldehydes and ketones to form N-sulfinyl imines. These intermediates can then be reduced or reacted with organometallic reagents with high stereocontrol. The sulfinamide auxiliary is easily cleaved under acidic conditions to reveal the chiral primary amine. yale.edu This primary amine can then be benzylated to afford the final product.

SAMP/RAMP Hydrazones: These auxiliaries, derived from proline, are used to functionalize aldehydes and ketones at the α-position with excellent stereocontrol. wikipedia.org

A general workflow for a chiral auxiliary approach to this compound might involve reacting a precursor molecule with the auxiliary, performing a key stereoselective C-N or C-C bond-forming step, and finally cleaving the auxiliary. For example, a chiral auxiliary could be used to asymmetrically synthesize the chiral diamine precursor, which is then benzylated.

Alternatively, a chiral amine can itself act as a directing group. For example, the conjugate addition of a homochiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamine, to an α,β-unsaturated ester proceeds with high diastereoselectivity, where the chirality of the lithium amide dictates the stereochemistry of the newly formed stereocenter. nih.gov

Asymmetric Catalysis (e.g., Metal-Catalyzed Hydrofunctionalization, Organocatalysis)

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines and diamines, aiming for high efficiency and atom economy. rsc.orgrsc.org These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Metal-Catalyzed Synthesis: Transition-metal catalysis is a prominent method for synthesizing chiral 1,2-diamines. rsc.org Reactions such as the asymmetric hydrogenation of imines are among the most direct routes to chiral amines. nih.gov Catalysts based on metals like iridium, rhodium, and nickel are frequently employed. For instance, iridium-(Cp*) complexes with diamine ligands have been shown to be highly active for the asymmetric hydrogenation of N-aryl imines. nih.gov Other strategies include the hydroamination of allylic amines and the diamination of alkenes. rsc.org Nickel-catalyzed hydrofunctionalization reactions, such as hydroarylation and hydroboration, represent modern techniques for forming C-C and C-B bonds with high regioselectivity and, in some cases, stereoselectivity, which could be adapted for complex amine synthesis. youtube.comyoutube.com

Organocatalysis: In recent years, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org For the synthesis of chiral diamines, the organocatalytic asymmetric Mannich reaction is particularly relevant. This reaction, often catalyzed by proline derivatives, can produce diamines with excellent yields and high enantioselectivity (up to 99% ee). acs.org The choice of protecting groups on the amino ketone can control the regioselectivity, providing access to either 1,2- or 1,4-diamines. acs.org

| Catalytic Approach | Catalyst Type/Example | Key Reaction | Substrates | Potential Application |

|---|---|---|---|---|

| Metal Catalysis | Iridium-(Cp*) complexes with diamine ligands nih.gov | Asymmetric Hydrogenation | Prochiral Imines | Direct synthesis of chiral amines. |

| Metal Catalysis | Rhodium-catalyzed C-H insertion nih.gov | C-H Amination | Hydroxylamine-based sulfamate (B1201201) esters | Synthesis of differentially substituted 1,2-diamines. |

| Organocatalysis | L-proline-derived tetrazole acs.org | Asymmetric Mannich Reaction | Protected amino ketones and imines | Regioselective synthesis of chiral 1,2- and 1,4-diamines. |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild, environmentally friendly conditions. grantome.com This approach is increasingly valuable for producing enantiomerically pure chiral amines, which are key building blocks for pharmaceuticals. researchgate.net

Enzymatic Strategies: Several classes of enzymes are employed for the asymmetric synthesis of chiral amines. These include lipases, amine dehydrogenases (AmDHs), monoamine oxidases (MAOs), transaminases (TAs), and imine reductases (IREDs). researchgate.net For instance, transaminases can be used to synthesize chiral amines with high optical purity. researchgate.net Lipases are often used in chemoenzymatic processes, such as in dynamic kinetic resolutions, where they are paired with a metal catalyst. mdpi.com A notable example is the combination of a palladium nanocatalyst for racemization and a lipase (B570770) (Novozym 435) for enantioselective acetylation of benzyl amines. researchgate.net

Engineered Biocatalysts: Directed evolution and protein engineering can generate novel biocatalysts with desired activities. grantome.com For example, heme proteins can be engineered to catalyze the stereoselective aminohydroxylation of alkenes to produce 1,2-aminoalcohols or the diamination of olefins to access vicinal diamines. grantome.com Similarly, threonine aldolases have been engineered to catalyze the nucleophilic α-functionalization of benzyl amines, providing a route to various 1,2-amino alcohols. nih.gov

| Enzyme/Biocatalyst Class | Reaction Type | Typical Application |

|---|---|---|

| Transaminases (TAs) researchgate.net | Asymmetric amination | Synthesis of α-stereogenic amines from ketones. |

| Lipases (e.g., Novozym 435) mdpi.comresearchgate.net | Enantioselective acylation | Kinetic resolution of racemic amines and alcohols. |

| Engineered Heme Proteins grantome.com | Nitrene transfer (diamination) | Asymmetric synthesis of 1,2-diamines from olefins. |

| Engineered Threonine Aldolases nih.gov | Aldol (B89426) reaction | Synthesis of 1,2-amino alcohols from amines and aldehydes. |

Diastereoselective Synthesis through Chiral Imines and Related Intermediates

Diastereoselective synthesis involves reacting a prochiral substrate with a chiral reagent or auxiliary to form diastereomers in unequal amounts. This strategy leverages a pre-existing stereocenter to control the formation of a new one. For a compound like this compound, which is derived from valine, starting with enantiopure valine or its derivatives is a logical approach.

A common method involves the use of chiral imines. For example, a Rh-catalyzed three-component reaction of diazo compounds with ketimines has been shown to produce vicinal diamine derivatives with high diastereoselectivity. rsc.org Another powerful strategy employs a chiral amine auxiliary, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, which can be added to α,β-unsaturated esters in a tandem conjugate addition-cyclization protocol to create functionalized cyclic amino esters with high diastereoselectivity. nih.gov The chiral auxiliary can then be removed via hydrogenolysis to yield the desired chiral amine. Similarly, this chiral lithium amide can react with N-enoyloxazolidinones to produce N-protected β-amino esters, which can be further converted to α-amino ketones. ox.ac.uk

| Strategy | Chiral Precursor/Auxiliary | Key Reaction Step | Outcome |

|---|---|---|---|

| Chiral Auxiliary Addition nih.gov | (R)- or (S)-N-benzyl-N-α-methylbenzylamine | Michael addition to an unsaturated diester followed by cyclization. | Diastereoselective formation of a functionalized cyclopentane (B165970) amino di-ester. |

| Chiral Imine Reaction rsc.org | Chiral Ketimine | Rh-catalyzed three-component reaction with a diazo compound. | Highly diastereoselective synthesis of vicinal diamines. |

| Amino Acid Derived Aldehydes researchgate.net | N-protected amino aldehydes from valine. | Nucleophilic addition (e.g., Grignard, organolithium). | Diastereoselective synthesis of vicinal amino alcohols. |

Enantiomeric Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them. This is a common and often practical approach for obtaining enantiomerically pure compounds on a large scale. ulisboa.ptwikipedia.org

Diastereomeric Salt Formation

This is a classical and widely used method for resolving racemic amines. wikipedia.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. ulisboa.ptchiralpedia.com Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. ulisboa.ptunchainedlabs.com

| Common Chiral Resolving Agents for Amines |

|---|

| (+)-Tartaric acid libretexts.orglibretexts.org |

| (-)-Malic acid libretexts.org |

| (-)-Mandelic acid libretexts.org |

| (+)-Camphor-10-sulfonic acid libretexts.org |

Kinetic Resolution Strategies

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. ethz.ch This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a product) from the slower-reacting one (which remains largely unreacted). The major drawback is that the maximum theoretical yield for a single enantiomer is 50%.

This limitation can be overcome by a dynamic kinetic resolution (DKR) process. In DKR, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This continuous racemization ensures that all of the starting material can theoretically be converted into a single enantiomer of the product, allowing for yields approaching 100%. mdpi.com A common DKR setup for amines involves an enzyme (like a lipase for enantioselective acylation) and a metal catalyst (like a palladium complex for racemization). researchgate.netresearchgate.net

| Resolution Strategy | Catalyst/Reagent System | Principle |

|---|---|---|

| Kinetic Resolution (Acylation) ethz.ch | Chiral hydroxamic acids | One enantiomer is acylated faster than the other. |

| Enzymatic Kinetic Resolution google.com | Lipase (e.g., Candida antarctica lipase) | Enzyme selectively acylates one amine enantiomer. |

| Dynamic Kinetic Resolution (DKR) mdpi.comresearchgate.net | Lipase + Metal Racemization Catalyst (e.g., Pd) | Selective acylation of one enantiomer combined with racemization of the other. |

Chromatographic Resolution Methods

Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. chiralpedia.com The separation is achieved by using a chiral environment, most commonly in the form of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). chiralpedia.comgcms.cz

In this method, the racemic mixture is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation. rsc.org A wide variety of CSPs are commercially available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. rsc.orggoogle.com The choice of CSP and the mobile phase is critical for achieving effective separation. aocs.orgnih.gov

| Chromatographic Method | Chiral Environment | Separation Principle |

|---|---|---|

| Chiral HPLC rsc.org | Chiral Stationary Phase (CSP) (e.g., derivatized polysaccharides) | Differential diastereomeric interactions between enantiomers and the CSP. |

| Chiral GC gcms.cz | Chiral Stationary Phase (CSP) (e.g., derivatized cyclodextrins) | Formation of transient diastereomeric complexes with different volatilities/affinities. |

| HPLC with Chiral Additive nih.gov | Chiral Mobile Phase Additive (CMPA) (e.g., Vancomycin) | In-situ formation of transient diastereomeric complexes in the mobile phase. |

Efficiency and Scalability Considerations in Synthetic Design

The industrial production of fine chemicals such as this compound, a vicinal diamine derived from the amino acid valine, necessitates synthetic routes that are not only effective in the laboratory but also efficient and scalable for larger production volumes. Efficiency in chemical synthesis is a multifaceted concept, encompassing high chemical yield, atom economy, stereoselectivity, operational simplicity, and the use of safe, cost-effective, and environmentally benign reagents. Scalability refers to the ability of a synthetic process to be transferred from a laboratory setting to a pilot plant or industrial scale without significant loss of performance or the introduction of prohibitive costs or safety issues.

In contrast, modern synthetic design favors direct, one-pot methodologies like Direct Asymmetric Reductive Amination (DARA) . acs.org This approach combines the formation of the imine and its stereoselective reduction into a single, highly efficient operation. The development of a DARA process to convert a ketone to a chiral primary amine using a ruthenium catalyst, ammonia (B1221849), and hydrogen gas demonstrates the power of this strategy. The process was successfully implemented on a multi-kilogram scale, highlighting its scalability. acs.org

The selection of the catalyst and reagents is paramount for both efficiency and scalability.

Catalyst Systems: A range of transition metal catalysts have been developed for reductive amination. Ruthenium-based catalysts, particularly with sophisticated phosphine (B1218219) ligands like dtbm-Segphos, have shown exceptional performance, achieving high enantioselectivity (>93% ee) on an industrial scale. acs.org Rhodium complexes paired with phosphoramidite-phosphine ligands have also been effectively used in the asymmetric reductive amination of ketoesters to produce chiral heterocycles. nih.gov For cost-driven scalability, catalysts based on abundant and inexpensive metals are highly attractive. For example, systems using amorphous Cobalt particles or well-defined Co(II) pincer complexes have been developed for the reductive amination and N-alkylation of amines, offering a more economical alternative to precious metal catalysts. organic-chemistry.org

Reducing Agents: The choice of reducing agent impacts cost, safety, and functional group tolerance. While classic hydride reagents like sodium borohydride and the highly selective sodium triacetoxyborohydride are effective, they are often used in stoichiometric amounts. organic-chemistry.orgharvard.edu For large-scale processes, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred for its high atom economy and the benign nature of its only byproduct (water, if any). acs.org Other scalable options include silanes, such as phenylsilane (B129415) or the environmentally friendly and easy-to-handle polymethylhydrosiloxane (B1170920) (PMHS), which have been used in conjunction with iridium or zinc catalysts. organic-chemistry.orgresearchgate.net

Starting Materials: The accessibility and stability of starting materials are key to a scalable process. The use of carboxylic acids as precursors for the amine synthesis is an attractive strategy due to their wide availability and stability compared to the corresponding aldehydes. researchgate.net A large-scale reductive amination between a carboxylic acid and benzylamine was successfully conducted in a one-liter reactor, affording the product in a 92% isolated yield. researchgate.net

The following tables provide a comparative overview of different synthetic considerations, underscoring the progress from less efficient methods to scalable, optimized processes.

Table 1: Comparison of Multi-Step vs. One-Pot Synthetic Approaches

| Feature | Multi-Step Sequence acs.org | Direct Asymmetric Reductive Amination (DARA) acs.org |

| Number of Steps | 3 (Auxiliary attachment, reaction, deprotection) | 1 |

| Key Reagents | Superstoichiometric titanium ethoxide, chiral auxiliary | Catalytic [Ru(dtbm-Segphos)], NH₃, H₂ |

| Waste Profile | High (Titanium waste) | Low |

| Operational Complexity | High (Cumbersome, filtration required) | Low (Single operation) |

| Scalability | Poor | Excellent (Proven on multi-kilogram scale) |

Table 2: Selected Catalytic Systems for Reductive Amination

| Catalyst System | Amine Source | Reducing Agent | Scale | Yield / Selectivity |

| dtbm-Segphos Ruthenium acs.org | Ammonia | H₂ | Multi-kilogram | >93% ee |

| Zn(OAc)₂ researchgate.net | Benzylamine | Phenylsilane | 1-Liter Reactor | 92% Yield |

| Iridium Complex organic-chemistry.org | Secondary Amines | Et₃SiH or PMHS | Not specified | Good yields |

| Amorphous Cobalt organic-chemistry.org | Aqueous Ammonia | H₂ | Not specified | 99% Selectivity |

| [RuCl₂(p-cymene)]₂ organic-chemistry.org | Anilines | Ph₂SiH₂ | Not specified | Good yields |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Methylbutyl Benzyl Amine

Reactions at the Secondary Amine Nitrogen

The secondary amine in (2-Amino-3-methylbutyl)(benzyl)amine is a nucleophilic center that readily participates in several key reactions, including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions

The secondary nitrogen atom of this compound can be readily acylated or sulfonylated. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively.

Acylation: This reaction typically employs acylating agents like acid chlorides or acid anhydrides. byjus.comsavemyexams.com The reaction of a secondary amine with an acid chloride is a nucleophilic addition-elimination process that results in the formation of a stable amide. byjus.comsavemyexams.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. youtube.comhud.ac.uk Even less reactive amines can be successfully acylated using highly reactive acyl halides. youtube.com

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. cbijournal.com This process yields a sulfonamide, a functional group prevalent in many pharmaceutically active compounds. cbijournal.com The reaction proceeds effectively for both primary and secondary amines, although secondary amines may exhibit lower reactivity. cbijournal.com Various catalysts, such as indium, can facilitate the sulfonylation of less nucleophilic or sterically hindered amines. organic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines

| Reagent Type | General Reaction | Catalyst/Base | Product | Ref. |

|---|---|---|---|---|

| Acyl Chloride | R-COCl + R'₂NH | Pyridine or NEt₃ | R-CONR'₂ (Amide) | byjus.comyoutube.com |

| Sulfonyl Chloride | R-SO₂Cl + R'₂NH | Pyridine or NEt₃ | R-SO₂NR'₂ (Sulfonamide) | cbijournal.comorganic-chemistry.org |

Alkylation and Arylation Reactions

Alkylation: The addition of an alkyl group to the secondary nitrogen of this compound results in a tertiary amine. This reaction is typically performed using an alkyl halide. However, direct alkylation of secondary amines can be difficult to control, often leading to the formation of quaternary ammonium (B1175870) salts due to over-alkylation. masterorganicchemistry.com This occurs because the product tertiary amine can be more nucleophilic than the starting secondary amine, leading to further reaction with the alkyl halide. masterorganicchemistry.comresearchgate.net Despite this challenge, under specific conditions, secondary amines can be alkylated to yield tertiary amines without significant quaternary salt formation. masterorganicchemistry.com Mechanistic studies suggest that for benzylamines, alkylation can sometimes proceed via an initial oxidation to an imine intermediate, followed by alkylation and subsequent reduction back to the alkylated amine. nih.govacs.org

Arylation: The introduction of an aryl group onto the nitrogen atom, known as N-arylation, is a significant transformation in organic synthesis. This is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov Palladium-based catalysts are frequently used, although more cost-effective nickel-based systems have also been developed. nih.gov For the arylation of secondary amines, specific ligands like NIXANTPHOS have been shown to enhance catalyst reactivity. nih.gov Metal-free approaches have also been developed, utilizing aryne generation from o-diiodoarene and sodium hydride to arylate secondary amines. rsc.org

Table 2: Comparison of Alkylation and Arylation Methods for Secondary Amines

| Transformation | Common Reagents | Catalyst System | Key Challenges/Features | Ref. |

|---|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-Br) | None (direct) or Rhodium complex | Prone to over-alkylation to form quaternary salts. masterorganicchemistry.com | masterorganicchemistry.comresearchgate.netnih.gov |

| Arylation | Aryl Chlorides, Aryl Bromides | NiBr₂/NIXANTPHOS or Pd(OAc)₂ | Requires transition metal catalyst; offers good control. | nih.govrsc.orgnih.gov |

| Arylation | o-Diiodoarene/NaH | Metal-Free (Aryne generation) | Avoids transition metals; practical and simple. | rsc.org |

Condensation Reactions Leading to Imines and Related Species

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental process in organic chemistry. While primary amines react with carbonyls to form imines (compounds with a C=N double bond), secondary amines like this compound react differently. masterorganicchemistry.comkhanacademy.org

The reaction of a secondary amine with an aldehyde or ketone under acidic conditions leads to the formation of a positively charged species known as an iminium ion . masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Following proton transfer and subsequent acid-catalyzed elimination of a water molecule, the iminium ion is formed. libretexts.org Unlike the intermediate from a primary amine, this species has no proton on the nitrogen to lose to form a neutral imine. Iminium ions are highly electrophilic and can serve as key intermediates in various synthetic transformations. researchgate.net If the iminium ion has an abstractable proton on an adjacent carbon, it can be deprotonated by a base to form an enamine. masterorganicchemistry.comlibretexts.org

Transformations Involving the Benzylic Moiety

The benzyl (B1604629) group in this compound is not merely a substituent but an active participant in chemical transformations, serving as a common protecting group that can be selectively removed or as a site for oxidative reactions.

Selective Debenzylation Methodologies

The removal of a benzyl group (debenzylation) from an amine is a crucial step in many multi-step syntheses. Several methods exist, broadly classified as reductive or oxidative. acs.org

Reductive Debenzylation: The most common method for N-debenzylation is catalytic hydrogenolysis. ox.ac.ukacs.org This typically involves hydrogenation over a palladium on carbon (Pd/C) catalyst. acs.orgnih.gov The reaction can sometimes be sluggish due to the strong coordination of the product amine to the palladium catalyst. acs.orgnih.gov To overcome this, co-catalysts like niobic acid on carbon (Nb₂O₅/C) can be used to facilitate the reaction, allowing it to proceed under milder conditions without the need for a final neutralization step. acs.orgnih.gov A combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has also been reported to be a more efficient catalyst system than either catalyst alone for the hydrogenolysis of both secondary and tertiary benzylamines. tandfonline.com Catalytic transfer hydrogenolysis, using hydrogen donors like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) instead of hydrogen gas, provides another effective route for the debenzylation of secondary and tertiary benzylamines. thieme-connect.com

Oxidative Debenzylation: Oxidative methods offer an alternative to reductive cleavage. Reagents such as N-Iodosuccinimide (NIS) can effect the debenzylation of N-benzylamines that possess neighboring oxygen functionality. ox.ac.uk Another approach involves the generation of a bromo radical from an alkali metal bromide (e.g., KBr) and an oxidant like Oxone. acs.orgorganic-chemistry.org This system effectively cleaves the N-benzyl bond under mild, metal-free conditions. acs.orgorganic-chemistry.org Chloranil has also been employed for the oxidative debenzylation of N-benzyl anthranilates. nih.govacs.org Additionally, DMSO in the presence of an acid catalyst like TsOH has been used for the mild, metal-free oxidative debenzylation of N-benzylanilines. elsevierpure.com

Table 3: Selected Methodologies for N-Debenzylation

| Method | Reagents/Catalyst | Conditions | Key Features | Ref. |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | - | Heterogeneous catalyst, easily removed; Nb₂O₅/C acts as an effective cocatalyst. | acs.orgnih.gov |

| Combined Catalyst Hydrogenolysis | H₂, Pd/C + Pd(OH)₂/C | THF/2-propanol | More efficient than either catalyst alone. | tandfonline.com |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Reflux in alcohol | Avoids use of H₂ gas; effective for secondary and tertiary amines. | thieme-connect.com |

| Oxidative Cleavage | KBr, Oxone | MeNO₂, 30 °C | Mild, metal-free, and environmentally sustainable. | acs.orgorganic-chemistry.org |

| Oxidative Cleavage | N-Iodosuccinimide (NIS) | - | Tuneable method for substrates with neighboring O-functionality. | ox.ac.uk |

| Oxidative Cleavage | DMSO, TsOH | - | Mild, metal-free conditions for N-benzylanilines. | elsevierpure.com |

Oxidative Transformations

Beyond simple debenzylation, the benzylic position is susceptible to other oxidative transformations.

Oxidative Coupling to Imines: The oxidative coupling of primary benzylamines can lead to the formation of N-benzylidenebenzylamines (imines). nih.govacs.org This transformation can be catalyzed by various systems, including metal-free organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. nih.govacs.org Catalysts based on ceria-zirconia nanoparticles supported on N-doped porous carbon have also shown high efficiency for this aerobic oxidative coupling. rsc.org Manganese(II) with tert-butyl hydroperoxide is another system capable of promoting this reaction. elsevierpure.com

Oxidative Deamination to Carbonyls: The benzylamine (B48309) moiety can be oxidatively cleaved at the C-N bond to yield a carbonyl compound (an aldehyde or ketone). This transformation, known as oxidative deamination, can be achieved using various reagents. A Nickel(II)-NHC catalyst has been shown to perform this reaction in an aqueous medium, with water acting as the formal oxidant. rsc.org Clean oxidation of primary benzylamines to the corresponding aldehydes can also be achieved using hydrogen peroxide catalyzed by vanadium pentoxide (V₂O₅) in water. rsc.org

Table 4: Summary of Oxidative Transformations of Benzylamines

| Transformation | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Oxidative Coupling | Salicylic acid derivatives, O₂ | Imine | nih.govacs.org |

| Oxidative Coupling | CeZr-NC-T, O₂ | Imine | rsc.org |

| Oxidative Coupling | Mn(II), t-BuOOH | Imine | elsevierpure.com |

| Oxidative Deamination | Ni(II)-NHC, H₂O | Aldehyde | rsc.org |

| Oxidative Deamination | V₂O₅, H₂O₂ | Aldehyde | rsc.org |

Reactivity at the Branched Alkyl Chain

The presence of a stereocenter and adjacent amino groups on the branched alkyl chain of this compound provides a rich platform for stereoselective modifications. These transformations are crucial for the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Stereoselective Modifications Adjacent to the Amino Group

The stereoselective functionalization of the carbon atom adjacent to the amino group in derivatives of this compound is a key strategy for the synthesis of complex chiral molecules. While direct studies on the target molecule are limited, research on analogous N-benzyl protected systems provides significant insights into the potential reactivity.

One of the primary methods for achieving stereoselective modification involves the generation of a carbanion or an equivalent nucleophilic species at the α-position to one of the nitrogen atoms, followed by reaction with an electrophile. The stereochemical outcome of such reactions is often directed by the existing stereocenter and the nature of the protecting groups on the nitrogen atoms.

For instance, in related N-benzyl protected amino derivatives, the diastereoselectivity of alkylation reactions is highly dependent on the reaction conditions and the specific base used. The formation of a chelated intermediate involving a metal cation can lock the conformation of the molecule, leading to a preferred direction of electrophilic attack.

A study on the stereoselective functionalization of cyclic tertiary azetidinylboronic esters demonstrated that swapping a Boc protecting group for a benzyl group on the nitrogen atom can be achieved with retention of the diastereomeric ratio. chemrxiv.org This suggests that the benzyl group can effectively control the stereochemistry during subsequent transformations.

Furthermore, the reactivity of related Schiff base complexes derived from amino acids highlights the potential for stereoselective modifications. Metal complexes of Schiff bases formed from amino acids and a chiral ligand have been shown to undergo highly stereoselective alkylation and hydroxylation reactions. ajgreenchem.com Although not directly involving a diamine, these systems underscore the principle of using metal coordination to achieve high levels of stereocontrol in reactions adjacent to an amino group.

The table below summarizes representative stereoselective modifications on analogous N-benzyl protected amine systems, which can be considered as models for the reactivity of this compound.

| Substrate Type | Reaction | Reagents | Product Type | Stereoselectivity | Reference |

| N-Boc-azetidinylboronic ester | Protecting group swap | 1. TFA, DCM; 2. BnBr, K2CO3, MeCN | N-Benzyl-azetidinylboronic ester | 8:1 dr (retained) | chemrxiv.org |

| Ni(II)-Schiff base of glycine | Alkylation | Alkyl halide, base | α-Alkylated amino acid | High | ajgreenchem.com |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms at a 1,2-distance, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclization reactions can lead to the formation of five-, six-, or even larger-membered rings, depending on the nature of the reaction partner.

The formation of piperazines , a common six-membered heterocycle in medicinal chemistry, can be envisioned through the reaction of this compound with a dielectrophilic species. For example, reaction with a 1,2-dihaloethane or a protected equivalent would be a direct route to a substituted piperazine (B1678402). The synthesis of N-benzylpiperazine from piperazine and benzyl chloride is a well-established procedure. ajgreenchem.com

Similarly, the synthesis of pyrroles , a five-membered aromatic heterocycle, can be achieved from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. The reaction of this compound with a 1,4-diketone would be expected to yield an N-substituted pyrrole (B145914). The use of iron(III) chloride as a catalyst in water has been shown to be an effective method for this transformation. chemrxiv.org

Another important cyclization reaction is the Pictet-Spengler reaction , which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. While the classic Pictet-Spengler reaction leads to tetrahydroisoquinolines, variations of this reaction can be applied to diamines. For instance, the reaction of a related N-benzyl histamine (B1213489) derivative with secologanin (B1681713) resulted in the formation of a complex heterocyclic system, demonstrating the feasibility of such cyclizations. beilstein-journals.org The presence of a benzyl group on one of the nitrogens in this compound could influence the regioselectivity of the cyclization.

The table below presents examples of heterocycles that could potentially be synthesized from this compound or its derivatives, based on known cyclization reactions of analogous compounds.

| Heterocycle | Reaction Type | Reaction Partner | Key Conditions | Reference (Analogous Reactions) |

| Piperazine | Nucleophilic substitution | 1,2-Dihaloalkane | Base | ajgreenchem.com |

| Pyrrole | Paal-Knorr synthesis | 1,4-Diketone | FeCl3, H2O | chemrxiv.org |

| Tetrahydroquinoline derivative | Pictet-Spengler type | Aldehyde/Ketone | Acid catalyst | beilstein-journals.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting stereochemical outcomes. While specific mechanistic studies on this exact molecule are not widely available, investigations into related systems provide valuable insights.

The mechanism of stereoselective alkylation adjacent to an amino group often involves the formation of a rigid, chelated intermediate. In the case of metalated Schiff bases, the metal ion coordinates to both the imine nitrogen and the carboxylate oxygen (or another donor group), creating a planar and rigid system. This rigidity forces the incoming electrophile to approach from the less sterically hindered face, leading to high diastereoselectivity.

The mechanism of the Paal-Knorr pyrrole synthesis is generally accepted to proceed through the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. The role of the catalyst, such as iron(III) chloride, is to facilitate the dehydration steps.

The Pictet-Spengler reaction mechanism involves the initial formation of a Schiff base (or iminium ion under acidic conditions) from the amine and the carbonyl compound. This is followed by an intramolecular electrophilic substitution on an activated aromatic ring. In the case of this compound, the nucleophilicity of the two nitrogen atoms and the potential for competing cyclization pathways would be key factors to consider. The benzyl group could play a role in directing the initial imine formation and influencing the stability of the intermediates. Studies on the Pictet-Spengler reaction of N-benzyl histamine derivatives have shown that the benzyl group can influence the stereochemical outcome of the cyclization. beilstein-journals.org

The formation of η³-benzyl metal complexes is a proposed intermediate in many catalytic reactions involving benzylamines. researchgate.net These dearomatized species can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. While this has been studied more extensively for benzylic C-O and C-C bond formation, similar intermediates could be relevant in transformations involving the benzylic C-N bond of this compound.

Further mechanistic studies, potentially employing computational methods and isotopic labeling, would be invaluable for a more detailed understanding of the reactivity of this versatile chiral diamine.

Derivatization Strategies and Functionalization of 2 Amino 3 Methylbutyl Benzyl Amine

Preparation of Amide and Urea (B33335) Derivatives

The presence of primary and secondary amine groups in (2-Amino-3-methylbutyl)(benzyl)amine allows for the straightforward synthesis of amide and urea derivatives through well-established chemical transformations.

The formation of amides typically involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. Given the differential reactivity of the primary and secondary amines, selective acylation can often be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reactants. The primary amine is generally more nucleophilic and less sterically hindered, making it the more likely site of initial reaction. masterorganicchemistry.com

Urea derivatives can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate. organic-chemistry.orgnih.gov This reaction is typically rapid and efficient, leading to the formation of a urea linkage. Another method is the reaction of amines with a source of carbon dioxide, which can be considered a green and sustainable approach to urea synthesis. psu.edu Phosgene and its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), are also widely used reagents for the preparation of ureas from amines. nih.gov The reaction of this compound with these reagents would be expected to yield mono- or di-substituted ureas, depending on the reaction conditions and the molar ratios of the reactants. A copper-catalyzed three-component carboamination of styrenes has also been reported as a method for the direct assembly of secondary benzylureas. nih.gov

Table 1: Examples of Reagents for Amide and Urea Synthesis

| Derivative Type | Reagent Class | Specific Example | Expected Product with this compound |

| Amide | Acyl Chloride | Acetyl chloride | N-(1-(benzylamino)-3-methylbutan-2-yl)acetamide |

| Amide | Carboxylic Anhydride | Acetic anhydride | N-(1-(benzylamino)-3-methylbutan-2-yl)acetamide |

| Urea | Isocyanate | Phenyl isocyanate | 1-(1-(benzylamino)-3-methylbutan-2-yl)-3-phenylurea |

| Urea | CO2 Source | Carbon dioxide | N,N'-bis(1-(benzylamino)-3-methylbutan-2-yl)urea (symmetric) or carbamic acid intermediate |

| Urea | Phosgene Equivalent | Triphosgene | Corresponding urea derivatives |

Synthesis of Thiourea (B124793) and Related Derivatives

Similar to urea formation, the synthesis of thiourea derivatives from this compound can be readily achieved. The most common method involves the reaction of the amine with an isothiocyanate. This reaction is analogous to the isocyanate reaction for urea synthesis and is generally high-yielding.

Alternatively, thioureas can be prepared by reacting the amine with carbon disulfide. This method can lead to the formation of dithiocarbamate (B8719985) intermediates, which can then be converted to thioureas. Another approach involves the use of thiophosgene (B130339) or its derivatives. The reaction of amines with thiocarbonyl sources provides a versatile route to a wide range of thiourea compounds. nih.gov The synthesis of thiourea derivatives can also be achieved through the thioacylation of amines using various reagents.

Table 2: Reagents for Thiourea Synthesis

| Reagent Class | Specific Example | Expected Product with this compound |

| Isothiocyanate | Phenyl isothiocyanate | 1-(1-(benzylamino)-3-methylbutan-2-yl)-3-phenylthiourea |

| Carbon Disulfide | Carbon disulfide | Dithiocarbamate intermediate, leading to the corresponding thiourea |

| Thiophosgene Equivalent | Thiophosgene | Corresponding thiourea derivatives |

Formation of Metal Complexes and Chiral Ligands

The diamine structure of this compound, combined with its inherent chirality, makes it an excellent candidate for use as a chiral ligand in coordination chemistry and asymmetric catalysis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable complex.

The synthesis of such metal complexes would typically involve reacting the amine with a suitable metal salt in an appropriate solvent. A wide variety of transition metals could potentially be used, leading to complexes with different geometries and electronic properties. The chirality of the ligand can create a chiral environment around the metal center, which is a key principle in asymmetric catalysis. Chiral diene ligands have been shown to be effective in asymmetric transformations, and the synthesis of novel chiral ligands is an active area of research. sigmaaldrich.com The design of chiral ligands is crucial for the development of enantioselective C-H functionalization reactions catalyzed by transition metals. mdpi.com Amino acids themselves have been utilized as chiral anionic ligands for ruthenium-based asymmetric olefin metathesis. researchgate.netnih.gov

Table 3: Potential Metal Ions for Complexation

| Metal Ion | Potential Application of the Complex |

| Rhodium(I) | Asymmetric hydrogenation, hydroformylation |

| Ruthenium(II) | Asymmetric transfer hydrogenation, olefin metathesis |

| Palladium(II) | Asymmetric allylic alkylation, cross-coupling reactions |

| Copper(I/II) | Asymmetric conjugate addition, cyclopropanation |

| Iridium(I) | Asymmetric hydrogenation |

Incorporation into Polymer Architectures and Functional Materials

The bifunctional nature of this compound allows for its potential use as a monomer or a functionalizing agent in polymer chemistry. The two amine groups can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas.

The incorporation of this chiral diamine into a polymer backbone would introduce chirality into the material, which could have interesting properties and applications, for example, in chiral chromatography or as a chiral catalyst support. Furthermore, the benzyl (B1604629) group could provide specific properties to the resulting polymer, such as altered solubility or thermal stability. The functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups has been reported, suggesting the possibility of attaching this compound derivatives to nanomaterials to create novel functional materials. researchgate.net

Development of Novel Synthetic Reagents Derived from the Amine

This compound can serve as a starting material for the development of novel chiral synthetic reagents. For instance, it can be used to prepare chiral auxiliaries, which are molecules that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and recycled.

The amine groups can also be transformed into other functional groups, leading to a variety of chiral building blocks for organic synthesis. The synthesis of benzylic amines is a fundamental transformation in organic chemistry, and derivatives of this compound could find applications in this area. organic-chemistry.org The development of new synthetic methods often relies on the availability of diverse and functionalized starting materials, and this chiral diamine represents a potentially valuable addition to the synthetic chemist's toolbox. The synthesis of complex molecules, such as pharmaceuticals and natural products, often requires a series of stereocontrolled reactions, and the use of chiral reagents derived from readily available starting materials is a key strategy in this endeavor.

Applications of 2 Amino 3 Methylbutyl Benzyl Amine in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block in Complex Molecular Synthesis

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure compounds, particularly in pharmaceutical and materials science. nih.govrsc.org The stereodefined structure of (2-Amino-3-methylbutyl)(benzyl)amine makes it an attractive starting point for creating more elaborate chiral molecules.

The dual amine functionality of this compound allows it to serve as a cornerstone for the synthesis of various nitrogen-containing heterocyclic scaffolds. Chiral vicinal diamines are key precursors to structures like piperazinones, which are prevalent in many biologically active compounds. nih.gov The synthesis of piperazinone rings can be achieved through the intramolecular condensation of a diamine that has been acylated with a suitable partner, such as methyl bromoacetate. nih.gov By analogy, this compound could be employed in similar synthetic routes to produce chiral piperazinones and other related heterocycles, where the valine-derived isopropyl group and the N-benzyl group can provide specific steric and electronic properties to the final molecule.

Furthermore, derivatives of this diamine can be incorporated into larger, more complex molecular frameworks. For example, a related valine-derived building block, N-(1-amino-3-methyl-1-oxobutan-2-yl), is a key component in the synthesis of synthetic cannabinoids like AB-PINACA and AB-FUBINACA. researchgate.net This highlights the utility of the valine backbone in constructing molecules with specific biological targets. Similarly, the synthesis of a novel antiseizure agent, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrates the successful incorporation of an N-benzyl amine moiety into a bioactive scaffold. semanticscholar.org These examples underscore the potential of this compound as a versatile building block for creating diverse and complex chiral amine-containing structures.

The synthesis of natural products and their analogues is a powerful strategy for exploring new areas of chemical space. The structural components of this compound—a chiral diamine core—are present in many natural alkaloids and other bioactive molecules. While direct integration of the title compound into a total synthesis is not extensively documented, its potential is evident from syntheses of related structures.

For instance, the synthesis of trilaciclib, a drug containing a ketopiperazine moiety, involves the construction of the heterocyclic ring from a diamine precursor. nih.gov The use of this compound could lead to novel analogues of such molecules, where the chirality and substitution pattern can be systematically varied to study structure-activity relationships. The synthesis of complex pyrrolidine-based analogues has also been achieved using N-Boc-L-valine as a starting material, demonstrating the value of the valine scaffold in generating molecular diversity. nih.govvulcanchem.com The strategic use of this compound could therefore enable the synthesis of novel analogues of natural products, facilitating the exploration of their chemical and physical properties outside a clinical context.

Role as a Chiral Ligand in Asymmetric Catalysis

Perhaps the most significant application of chiral diamines like this compound is in asymmetric catalysis, where they act as chiral ligands that transfer stereochemical information to a metal center or a substrate. The presence of two nitrogen atoms allows for chelation to a metal, creating a rigid and well-defined chiral environment around the catalytic site.

Chiral diamine ligands are central to many highly efficient metal-catalyzed asymmetric reactions. Ruthenium complexes bearing chiral diamine ligands are particularly famous for the asymmetric transfer hydrogenation (ATH) of ketones and imines, a process that provides enantiomerically enriched alcohols and amines. rsc.orgnih.gov While research often focuses on N-sulfonylated diamines or 1,2-diphenylethylenediamine (DPEN), the fundamental principle applies directly to valine-derived diamines. rsc.org Ruthenium(II)-NHC-diamine precatalysts have shown excellent activity and enantioselectivity in the hydrogenation of various ketones and isocoumarins. nih.gov The performance of these catalysts is highly dependent on the structure of the diamine ligand.

The table below shows representative results for the asymmetric hydrogenation of 3-substituted isocoumarins using Ru(II) complexes with different chiral diamine ligands, illustrating the high enantioselectivities achievable with such systems. nih.gov

| Precatalyst | Chiral Diamine Ligand Component | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| C3 | (1R,2R)-DPEN | 80 | 98:2 |

| C4 | (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine | 83 | 98.5:1.5 |

| C5 | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | 80 | 97:3 |

| C6 | (1R,2R)-1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine | 78 | 96:4 |

Data sourced from a study on Ru(II)-NHC-Diamine precatalysts. nih.gov DPEN = 1,2-diphenylethylenediamine.

Given these precedents, this compound is a strong candidate for forming highly effective ruthenium or iridium catalysts for asymmetric hydrogenation and other metal-catalyzed transformations like C-C coupling reactions.

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis. Chiral primary amines are a major class of organocatalysts, often operating through the formation of enamine or iminium ion intermediates. pnas.org Chiral diamines, particularly when one amine is converted into a thiourea (B124793), can act as powerful bifunctional catalysts. mdpi.com The primary amine forms an enamine with a ketone or aldehyde substrate, while the thiourea moiety activates the electrophile through hydrogen bonding.

This strategy has been successfully applied to the asymmetric Michael addition of ketones and aldehydes to nitroalkenes using catalysts derived from 1,2-diphenylethylenediamine (DPEN). mdpi.comwikipedia.org These reactions proceed with high yields and excellent stereoselectivity. Given its structure, this compound could be readily converted into a similar bifunctional catalyst, where the primary amine participates in enamine formation and the N-benzyl amine is modified to a thiourea. Such a catalyst would be expected to perform well in organocatalytic Michael additions and related aldol (B89426) reactions.

The table below summarizes the results for the asymmetric Michael addition of various cycloketones to trans-β-nitrostyrene catalyzed by a DPEN-based thiourea organocatalyst, demonstrating the effectiveness of this approach. mdpi.com

| Ketone Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclopentanone | 99 | 91/9 | 99 |

| Cyclohexanone | 99 | 92/8 | 99 |

| Cycloheptanone | 88 | 89/11 | 90 |

| Tetralone | 99 | 91/9 | 99 |

Data from a study using a (R,R)-DPEN-based thiourea organocatalyst. mdpi.com

Precursor for Advanced Analytical Probes

The determination of enantiomeric purity is a critical task in asymmetric synthesis. One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgresearchgate.net These are enantiomerically pure compounds that react with or non-covalently bind to a racemic analyte, converting the mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy. acs.org

This compound is an excellent candidate for development into a novel analytical probe. Its chiral structure is the essential feature required for a CDA or CSA. For example, it could be transformed into a chiral isocyanate or acid chloride. This new agent could then be used to derivatize racemic alcohols or amines, allowing for the determination of their enantiomeric excess by NMR. Diamine derivatives have been specifically investigated as chiral solvating agents for the NMR enantiodiscrimination of chiral carboxylic acids.

The development of such probes often involves creating derivatives that can establish multiple points of interaction, such as hydrogen bonding and π-π stacking, to maximize the difference in the NMR spectra of the resulting diastereomers. researchgate.net The N-benzyl group on this compound already provides an aromatic ring for potential π-π interactions, and its two distinct amine groups offer versatile handles for synthetic modification, making it a promising and adaptable precursor for new analytical probes.

Applications in Supramolecular Chemistry and Host-Guest Systems

The principles of molecular recognition, driven by non-covalent interactions, are central to the function of many biological systems and have been harnessed in synthetic chemistry to create novel functional materials. rsc.org Derivatives of this compound, particularly those derived from L-valine, offer a combination of a chiral backbone, a hydrophobic isobutyl group, and an aromatic benzyl (B1604629) moiety. This unique combination of features allows for their participation in a range of supramolecular phenomena, including self-assembly and the formation of specific host-guest complexes.

Role in Self-Assembly and Hydrogen Bonding

The presence of both hydrogen bond donors (N-H groups) and acceptors in derivatives of this compound facilitates their self-assembly into well-defined supramolecular structures. The amide derivatives, in particular, are prone to forming extended networks through intermolecular hydrogen bonds. For instance, the crystal structure of N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester reveals that molecules form hydrogen-bonded chains, highlighting the importance of the N-H⋯O=C interactions in the self-assembly process. nih.gov Similar hydrogen-bonding patterns are observed in benzamide (B126) complexes, where N-H groups form interactions with either amide carbonyl oxygens or other suitable acceptors. nih.gov

In a relevant study, the self-assembly of carbo-benzyl-oxy-L-alanyl-L-valine benzyl ester was investigated, demonstrating the formation of fibrous nanostructures. sigmaaldrich.com This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions, leading to well-aggregated structures. sigmaaldrich.com Such self-assembled materials from amino acid derivatives have potential applications in areas like drug delivery and as templates for nanomaterials. uc.pt

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Amide N-H and Carbonyl O | Directs the formation of predictable, ordered structures like chains and sheets. |

| π-π Stacking | Benzyl groups | Contributes to the stability of the assembly and influences the packing of molecules. |

| Hydrophobic Interactions | Isobutyl groups | Drives the aggregation of molecules in aqueous environments. |

Participation in Host-Guest Systems and Chiral Recognition

The chiral nature of this compound derivatives makes them excellent candidates for applications in chiral recognition within host-guest systems. In these systems, a larger "host" molecule selectively binds a smaller "guest" molecule, and the stereochemistry of the guest can significantly influence the binding affinity.

Cyclodextrins are common host molecules used to study the binding of chiral guests. While specific data for this compound is not available, studies on similar amino acid derivatives provide insight into these interactions. For example, the complexation of dansyl-amino acids with β-cyclodextrin has been studied, and the association constants were determined, ranging from 2 to 13 M⁻¹. nih.gov The binding of amino acids like L-leucine and L-isoleucine with α- and β-cyclodextrins has also been investigated, confirming the formation of 1:1 inclusion complexes. nih.gov

In a study on chiral recognition, cleft-type receptors were designed to bind N-benzyloxycarbonyl amino acid derivatives. rsc.org While the discrimination for amino acids with non-polar side chains was modest, it demonstrates the principle of using synthetic receptors for chiral recognition of such molecules. The table below summarizes the apparent association constants for one such receptor with different amino acid derivatives.

| Guest Molecule (N-benzyloxycarbonyl derivative) | Host Molecule | Apparent Association Constant (K_a, M⁻¹) | Solvent |

| L-Alanine | Cleft-type receptor 1 | 150 | CDCl₃ |

| D-Alanine | Cleft-type receptor 1 | 100 | CDCl₃ |

| L-Valine | Cleft-type receptor 1 | 130 | CDCl₃ |

| D-Valine | Cleft-type receptor 1 | 100 | CDCl₃ |

| L-Phenylalanine | Cleft-type receptor 1 | 250 | CDCl₃ |

| D-Phenylalanine | Cleft-type receptor 1 | 180 | CDCl₃ |

Data extracted from research on chiral cleft-type receptors for N-benzyloxycarbonyl amino acid derivatives. rsc.org

The benzyl group in these derivatives can also play a crucial role in binding. For instance, in complexes with cyclodextrins, the aromatic ring can be included within the hydrophobic cavity of the host. The thermodynamics of such host-guest binding events are complex, involving both enthalpic and entropic contributions, and are influenced by the solvent. rsc.org

The ability of these chiral building blocks to engage in specific non-covalent interactions underpins their utility in the design of more complex supramolecular systems, with potential applications in chiral separations, sensing, and catalysis.

Advanced Structural and Computational Studies of 2 Amino 3 Methylbutyl Benzyl Amine

Conformational Analysis using Quantum Chemical Methods (e.g., DFT)

The conformational landscape of (2-Amino-3-methylbutyl)(benzyl)amine is complex due to multiple rotatable bonds: the C-C and C-N bonds of the valine-derived backbone and the bonds connecting the benzyl (B1604629) group. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape to identify stable conformers and the energy barriers between them.

A conformational analysis would typically begin with a systematic search of the potential energy surface by rotating key dihedral angles. For each identified stationary point, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be performed to find the local energy minima. researchgate.net The stability of these conformers is governed by a delicate balance of steric hindrance from the bulky isopropyl and benzyl groups, and intramolecular hydrogen bonding.

In related molecules like benzylamine (B48309), studies have shown that the orientation of the amino group relative to the phenyl ring is crucial. researchgate.net Two primary types of conformations are observed: a gauche form, where the nitrogen lone pair may interact with an aromatic C-H bond, and a perpendicular form, where the amino hydrogens point towards the π-system of the ring. researchgate.net For this compound, similar interactions are expected, further complicated by the chiral diamine backbone. Intramolecular hydrogen bonds between the primary amine (NH2) and the secondary amine (NH) are highly probable and would significantly influence the preferred geometry.

A theoretical conformational analysis using DFT could yield a table of low-energy conformers, their relative energies, and key dihedral angles, similar to the data presented for L-valine in related studies. mdpi.com

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies

This table is a hypothetical representation based on typical DFT conformational analyses of flexible chiral molecules. The values are for illustrative purposes to show what a computational study would likely produce.

| Conformer ID | Relative Free Energy (ΔG, kJ/mol) | Key Dihedral Angles (°) (Illustrative) | Predicted Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | τ(N-C-C-N) = 65, τ(C-N-C-Ph) = 175 | 45.2 |

| Conf-2 | 1.50 | τ(N-C-C-N) = -70, τ(C-N-C-Ph) = 60 | 25.1 |

| Conf-3 | 3.25 | τ(N-C-C-N) = 180, τ(C-N-C-Ph) = -90 | 12.8 |

| Conf-4 | 5.10 | τ(N-C-C-N) = 60, τ(C-N-C-Ph) = -75 | 6.3 |

This is an interactive data table. Users can sort columns to analyze the data.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. DFT calculations can provide valuable insights into the distribution of electron density, molecular orbital energies, and reactivity indices.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding its chemical behavior. The HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine due to its higher basicity, making these sites nucleophilic. The LUMO would likely be distributed over the benzyl group's aromatic ring, indicating its potential to act as an electron acceptor in certain reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Conceptual DFT provides a framework for quantifying reactivity through descriptors such as electronegativity, chemical hardness, and the Fukui function. mdpi.com These calculations would predict that the primary and secondary amine nitrogens are the most likely sites for electrophilic attack or protonation. The benzyl group, while generally less reactive, could undergo electrophilic aromatic substitution, with its reactivity modulated by the electron-donating nature of the aminomethyl substituent. Analysis of the molecular electrostatic potential (MEP) map would visually confirm the electron-rich (negative potential) regions around the nitrogen atoms, highlighting them as centers of nucleophilicity.

Prediction of Chiroptical Properties (e.g., ECD, VCD)

Given its inherent chirality stemming from the valine precursor, this compound is expected to be chiroptically active. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the stereochemical structure of chiral molecules in solution.

Theoretical prediction of ECD and VCD spectra using time-dependent DFT (TD-DFT) has become a reliable method for determining the absolute configuration of chiral molecules. mdpi.comnih.gov The process involves first performing a thorough conformational analysis (as described in 6.1) to identify all significant low-energy conformers. researchgate.net Then, for each conformer, the ECD and VCD spectra are calculated. The final, predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.

For this compound, the ECD spectrum would be dominated by electronic transitions involving the phenyl chromophore. The coupling between the chromophore and the chiral center(s) would result in characteristic Cotton effects. The VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared light, would provide detailed conformational information, as the vibrational transitions of the N-H, C-H, and C-N bonds are sensitive to the molecule's three-dimensional structure. nih.gov Comparing the theoretically predicted spectra with experimental data would allow for the unambiguous assignment of the compound's absolute configuration. Studies on valine and other amino acids have demonstrated the accuracy of this approach. mdpi.comresearchgate.net

Molecular Recognition Studies (e.g., Hydrogen Bonding Networks, Self-Assembly)

The presence of both hydrogen bond donors (the primary and secondary amines) and acceptors (the nitrogen lone pairs) makes this compound an excellent candidate for participating in and forming intricate hydrogen bonding networks. nih.gov These non-covalent interactions are fundamental to its role in molecular recognition and potential for self-assembly.